7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane
Description
7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Properties
IUPAC Name |
7-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6/c1-3-5-14-20-15-13(10-19-22(15)2)16(21-14)23-9-4-6-17(12-23)7-8-18-11-17/h10,18H,3-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXODJEMASYNBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C)C(=N1)N3CCCC4(C3)CCNC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[45]decane typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate cyclization and spirocyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles .
Scientific Research Applications
7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting the activity of these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. This selective inhibition of CDKs makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar structure but with an additional triazole ring, which can enhance their biological activity
Uniqueness
7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane is unique due to its spirocyclic structure, which can provide enhanced stability and selectivity in biological systems. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
